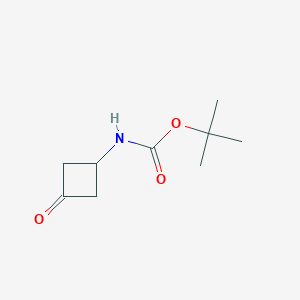

Tert-butyl 3-oxocyclobutylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPTFKSPUTESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633469 | |

| Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154748-49-9 | |

| Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-oxocyclobutylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 3-oxocyclobutylcarbamate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-oxocyclobutylcarbamate, a valuable building block in medicinal chemistry and drug development. This document details a representative synthetic protocol, outlines key characterization data, and provides standardized experimental methodologies.

Overview

This compound, also known as 3-(Boc-amino)cyclobutanone, is a bifunctional molecule incorporating a ketone and a Boc-protected amine on a cyclobutane scaffold. This structure makes it a versatile intermediate for introducing a cyclobutane ring into larger molecules, often used in the synthesis of novel therapeutic agents. Its proper synthesis and thorough characterization are critical for ensuring the quality and reliability of subsequent research and development activities.

Chemical Structure and Properties:

| Identifier | Value |

| IUPAC Name | tert-butyl N-(3-oxocyclobutyl)carbamate[1] |

| CAS Number | 154748-49-9[1] |

| Molecular Formula | C₉H₁₅NO₃[1] |

| Molecular Weight | 185.22 g/mol [1] |

| Appearance | White to pale yellowish-brown crystalline powder[2] |

| Melting Point | 123 °C[3] |

Synthesis Pathway

The most common and direct method for the synthesis of this compound is the N-protection of 3-aminocyclobutanone using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride.

Experimental Protocols

Representative Synthesis Protocol

This protocol describes a general method for the N-Boc protection of 3-aminocyclobutanone hydrochloride.

Materials:

-

3-Aminocyclobutanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) and Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 3-aminocyclobutanone hydrochloride (1.0 eq) and a magnetic stir bar, add dichloromethane (approx. 0.2 M concentration).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) to the mixture and stir for 15 minutes.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a small amount of DCM.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or trituration with a solvent system such as ethyl acetate/hexanes to yield the pure product.

Characterization Data

While specific, published spectral data is limited, the following tables summarize the expected characterization data based on the known structure and typical values for the constituent functional groups.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.0-5.2 (br s, 1H, NH ), 4.2-4.4 (m, 1H, CH -NH), 3.2-3.5 (m, 2H, CH ₂), 2.8-3.1 (m, 2H, CH ₂), 1.45 (s, 9H, C(CH ₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 205-210 (C =O, ketone), 155.5 (C =O, carbamate), 80.0 (C (CH₃)₃), 45-48 (C H₂), 40-43 (C H-NH), 28.4 (C(C H₃)₃) |

| FT-IR (ATR, cm⁻¹) | 3350-3450 (N-H stretch), 2970-2990 (Alkyl C-H stretch), 1770-1790 (C=O stretch, ketone, cyclobutanone), 1690-1710 (C=O stretch, carbamate), 1510-1530 (N-H bend)[4] |

| Mass Spec. (ESI+) | m/z 186.11 [M+H]⁺, 208.09 [M+Na]⁺, 371.22 [2M+H]⁺ |

Characterization Workflow

A logical workflow is essential for the complete and accurate characterization of the synthesized product. This involves confirming the structure and assessing the purity through a combination of spectroscopic and chromatographic techniques.

Standard Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and identify chemical shifts and coupling patterns. Assign peaks in both spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid product directly onto the crystal of an ATR-FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups (N-H, C=O ketone, C=O carbamate) and compare them to expected values.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in positive ion mode.

-

Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and compare the observed m/z value with the calculated exact mass.

References

- 1. This compound | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 154748-49-9・3-(BOC-amino)cyclobutanone・355-32871・351-32873[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. 3-(tert-Butoxycarbonylamino)-1-cyclobutanone | 154748-49-9 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

Physicochemical properties of Tert-butyl 3-oxocyclobutylcarbamate

An In-depth Technical Guide to Tert-butyl 3-oxocyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. It also explores its application as a key building block in the development of therapeutic agents, specifically focusing on its role in the synthesis of 5-HT1-like receptor agonists and Hepatitis C Virus (HCV) NS4B inhibitors.

Physicochemical Properties

This compound is a white to light yellow crystalline powder or solid.[1][2] Its chemical structure consists of a cyclobutanone ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This bifunctional nature makes it a valuable intermediate in organic synthesis.

Quantitative Data

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | PubChem[3] |

| Molecular Weight | 185.22 g/mol | PubChem[3] |

| Melting Point | 122-124 °C | Thermo Fisher Scientific[4] |

| Boiling Point | No experimental data available | |

| pKa | No experimental data available | |

| LogP (XLogP3) | 0.4 | PubChem (Computed)[3] |

| Aqueous Solubility | No experimental data available | |

| Topological Polar Surface Area | 55.4 Ų | PubChem (Computed)[3] |

Experimental Protocols

This section details the experimental procedures for the synthesis, purification, and analysis of this compound. The protocols provided are based on established methods for similar compounds and can be adapted for specific laboratory conditions.

Synthesis

A plausible synthetic route to this compound involves the reaction of 3-aminocyclobutanone with di-tert-butyl dicarbonate (Boc₂O). The following is a generalized protocol.

Materials:

-

3-aminocyclobutanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other appropriate solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-aminocyclobutanone hydrochloride in dichloromethane, add triethylamine at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

2.2.1. Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethyl acetate/hexanes mixture).[5]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[6]

-

Hot filter the solution to remove any insoluble impurities or charcoal.[6]

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

2.2.2. Column Chromatography

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), and protons on the cyclobutanone ring.[8][9]

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclobutyl ring.[8]

2.3.2. High-Performance Liquid Chromatography (HPLC) Purity analysis can be performed using reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA).[] Detection can be achieved using a UV detector or a more universal detector like a charged aerosol detector (CAD) if the compound has a weak chromophore.

2.3.3. Mass Spectrometry (MS) The molecular weight of the compound can be confirmed by mass spectrometry. Techniques such as electrospray ionization (ESI) would be expected to show the protonated molecule [M+H]⁺ or other adducts.[11]

Role in Drug Development and Relevant Signaling Pathways

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its utility has been noted in the preparation of 5-HT1-like receptor agonists and HCV NS4B inhibitors.

General Workflow for Small Molecule Drug Discovery

The development of new drugs is a complex, multi-stage process. The following diagram illustrates a generalized workflow for small molecule drug discovery, a process where intermediates like this compound play a crucial role in the "Lead Optimization" phase.

5-HT1A Receptor Signaling Pathway

This compound is a precursor for the synthesis of 5-HT1-like receptor agonists. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target for drugs treating anxiety and depression.[12] Agonist binding to the 5-HT1A receptor initiates a signaling cascade that ultimately modulates neuronal activity.

Upon activation by an agonist, the 5-HT1A receptor activates the inhibitory G-protein (Gi/o).[13][14] This leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[13][15] Additionally, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuron, and a decrease in neuronal firing rate.[14]

HCV NS4B Inhibition

This compound is also utilized in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B).[14] NS4B is essential for HCV replication, as it induces the formation of a "membranous web" which serves as the site for the viral replication complex.[16][17] Inhibitors of NS4B can disrupt this process, thereby halting viral replication.

The HCV polyprotein is processed to yield several non-structural proteins, including NS4B.[18] NS4B then plays a critical role in rearranging host cell membranes to form the membranous web, which is the platform for HCV RNA replication.[19][20] Small molecule inhibitors that bind to NS4B can disrupt its function, preventing the formation of the replication complex and thereby inhibiting viral replication.[20]

Conclusion

This compound is a versatile synthetic intermediate with significant applications in drug discovery and development. Its physicochemical properties make it suitable for a range of chemical transformations, and its utility as a precursor to potent biological modulators, such as 5-HT1A receptor agonists and HCV NS4B inhibitors, highlights its importance in medicinal chemistry. The experimental protocols and pathway information provided in this guide offer a valuable resource for researchers working with this compound.

References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 446590050 [thermofisher.com]

- 3. This compound | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (3-oxocyclobutyl)carbamate, 95% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. Home Page [chem.ualberta.ca]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 11. tert-Butyl (3-oxocyclobutyl)carbamate, 95% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 12. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 17. NS4B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 18. HCV NS4B: From Obscurity to Central Stage - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. oaji.net [oaji.net]

- 20. A small molecule inhibits HCV replication and alters NS4B’s subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Tert-butyl 3-oxocyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Core Subject: Tert-butyl 3-oxocyclobutylcarbamate

This guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry. It details its chemical structure, properties, synthesis, and significant applications in the development of novel therapeutics, particularly focusing on its role in the synthesis of Hepatitis C Virus (HCV) NS4B inhibitors and serotonin 5-HT1A receptor agonists.

CAS Number: 154748-49-9

Chemical Structure:

-

Molecular Formula: C₉H₁₅NO₃

-

IUPAC Name: tert-butyl N-(3-oxocyclobutyl)carbamate

-

SMILES: CC(C)(C)OC(=O)NC1CC(=O)C1

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| ¹H-NMR | Consistent with structure | |

| Infrared Spectrum | Conforms to structure |

Synthesis of this compound

Experimental Protocol 1: Synthesis via Curtius Rearrangement of 3-Oxocyclobutanecarboxylic Acid

This approach adapts the Curtius rearrangement, a reliable method for converting carboxylic acids to amines with one less carbon atom.[2][3][4][5]

Reaction Scheme:

Caption: Synthetic pathway via Curtius rearrangement.

Methodology:

-

Acyl Azide Formation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane), add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Curtius Rearrangement and Trapping: To the reaction mixture containing the acyl azide, add anhydrous tert-butanol (2.0 eq). Heat the mixture to reflux (typically 80-110 °C) for several hours. The acyl azide will undergo rearrangement to the isocyanate, which is then trapped in situ by tert-butanol to form the desired Boc-protected amine.

-

Work-up and Purification: After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Experimental Protocol 2: Synthesis via Reductive Amination

This method involves the reductive amination of a protected 3-aminocyclobutanone derivative.

Reaction Scheme:

References

- 1. This compound | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. scispace.com [scispace.com]

Spectral data (NMR, IR, MS) of Tert-butyl 3-oxocyclobutylcarbamate

An in-depth analysis of the spectral data of Tert-butyl 3-oxocyclobutylcarbamate (C₉H₁₅NO₃) is crucial for its accurate identification and characterization in research and drug development. This guide provides a comprehensive overview of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data, complete with detailed experimental protocols and workflow visualizations.

Compound Overview

-

IUPAC Name: tert-butyl N-(3-oxocyclobutyl)carbamate[1]

-

Structure: The molecule consists of a cyclobutanone ring substituted with a tert-butoxycarbonyl (Boc) protected amine group.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

| Parameter | Value | Reference |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Exact Mass | 185.10519334 Da | [1] |

| Monoisotopic Mass | 185.10519334 Da | [1] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for acquiring mass spectrometry data for a small organic molecule like this compound.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable organic solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3] If any precipitate is present, the solution must be filtered to prevent blockages.[3]

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[4] ESI is a soft ionization technique suitable for polar molecules and helps in observing the molecular ion peak with minimal fragmentation.[5]

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The analysis is performed by separating the generated ions based on their mass-to-charge (m/z) ratio.[4][6]

-

Data Analysis: Identify the peak corresponding to the molecular ion. For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 186.112. High-resolution analysis can confirm the elemental composition.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of IR radiation, which causes molecular vibrations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Key Characteristics |

| C=O (Ketone) | Stretch | ~1785 | Strong, sharp peak. Frequency is elevated due to the ring strain of the four-membered cyclobutanone ring.[7] |

| N-H (Carbamate) | Stretch | 3400-3200 | Moderate, single peak. |

| C=O (Carbamate) | Stretch | 1725-1705 | Strong, sharp peak. |

| C-H (Alkyl) | Stretch | 3000-2850 | Strong to medium peaks from the t-butyl and cyclobutyl groups.[8] |

| C-O (Carbamate) | Stretch | 1250-1190 | Strong peak. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common and simple method for obtaining IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.[9]

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[9]

-

Spectrum Acquisition: Collect the spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ is standard.[9]

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Analyze the spectrum by identifying the characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted chemical shifts (in ppm) for this compound in a standard solvent like deuterochloroform (CDCl₃).

¹H NMR (Proton NMR)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.45 | Singlet | 9H |

| -NH - | ~5.0-5.5 | Broad Singlet | 1H |

| CH -NH | ~4.2-4.5 | Multiplet | 1H |

| -CO-CH ₂- | ~3.0-3.4 | Multiplet | 4H |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ketone) | ~205-215 |

| C =O (Carbamate) | ~155 |

| -C (CH₃)₃ | ~80 |

| C H-NH | ~45-50 |

| -CO-C H₂- | ~40-45 |

| -C(C H₃)₃ | ~28 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the sample for ¹H NMR (or 15-20 mg for ¹³C NMR) and dissolve it in 0.5-0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10] Ensure the sample is fully dissolved to avoid line broadening.[10]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is "shimmed" to achieve high homogeneity, ensuring sharp spectral lines.[11]

-

Data Acquisition: Set standard acquisition parameters. For ¹H NMR, this typically involves a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[11] For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[10]

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Integrated Spectroscopic Analysis

The combination of MS, IR, and NMR spectroscopy provides a complete picture of the molecular structure. Each technique offers complementary information, allowing for unambiguous confirmation of the identity and purity of this compound.

References

- 1. This compound | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (3-oxocyclobutyl)carbamate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. fiveable.me [fiveable.me]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Ketone IR Spectroscopy Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 9. benchchem.com [benchchem.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. benchchem.com [benchchem.com]

The Role of Tert-butyl 3-oxocyclobutylcarbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxocyclobutylcarbamate is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. While not an active pharmaceutical ingredient itself, its unique strained cyclobutane ring and protected amine functionality make it a valuable building block for synthesizing complex molecules with therapeutic potential. This guide provides an in-depth examination of the role of this compound in the development of two distinct classes of therapeutic agents: 5-HT1A receptor agonists and Hepatitis C Virus (HCV) NS4B protein inhibitors. We will explore the mechanism of action of these target molecules, present quantitative data for representative compounds, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.

Section 1: this compound as a Synthetic Intermediate

This compound, with CAS Number 154748-49-9, serves as a key precursor in multi-step synthetic pathways.[1] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective reactions at other sites of the molecule, while the ketone functionality on the cyclobutane ring provides a reactive handle for further chemical modifications. This intermediate is particularly useful in creating compounds that target biological macromolecules where the rigid, three-dimensional structure of the cyclobutane scaffold can confer high binding affinity and selectivity. Its documented applications include the preparation of 5-HT1-like receptor agonists and the synthesis of (oxadiazolyl)quinoline derivatives as potent HCV NS4B inhibitors.[1]

Section 2: Application in the Synthesis of 5-HT1A Receptor Agonists

The serotonergic system, and specifically the 5-HT1A receptor, is a critical target for the treatment of anxiety, depression, and other central nervous system disorders.[2] Agonists of the 5-HT1A receptor can modulate neuronal activity and restore emotional balance.

Mechanism of Action of 5-HT1A Receptor Agonists

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[3] Its activation initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylate Cyclase: Upon agonist binding, the activated Gi alpha subunit inhibits the enzyme adenylate cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]

-

Modulation of Ion Channels: The Gβγ subunit, dissociated from the Gα subunit, directly interacts with and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal firing rate.[3][4]

-

Presynaptic Autoregulation: 5-HT1A receptors are located both postsynaptically on target neurons and presynaptically on the serotonin-releasing neurons themselves (as autoreceptors). Activation of these presynaptic autoreceptors provides a negative feedback mechanism, inhibiting further serotonin release.[4][5]

This dual action on both pre- and postsynaptic receptors allows for a fine-tuning of the entire serotonergic system.

Quantitative Data for Representative 5-HT1A Receptor Ligands

The following table summarizes binding affinity (pKi) and functional potency (pD2) for representative compounds, illustrating the data typically generated during a drug discovery campaign.

| Compound | Target Receptor | Binding Affinity (pKi) | Functional Potency (pD2) | Efficacy (Emax %) | Reference |

| Compound 1 | Human 5-HT1A | 9.20 | 8.83 | 100 | [6] |

| Compound 2 | Human 5-HT1A | 8.98 | 5.46 | 240 | [6] |

| 8-OH-DPAT | Rat 5-HT1A | - | - | Agonist | [7] |

| Ketanserin | Human 5-HT2A | 8.27 | - | Antagonist | [6] |

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor using a competitive binding assay.

Objective: To determine the Ki of a test compound by its ability to displace a known radioligand from the 5-HT1A receptor.

Materials:

-

Membrane preparation from cells expressing human 5-HT1A receptors (e.g., HEK293 cells).

-

Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).

-

Test compounds and a reference compound (e.g., unlabeled 8-OH-DPAT).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Non-specific binding control: 10 µM of 5-HT.

-

96-well plates, filter mats (e.g., GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Preparation: Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that ensures less than 10% of the total added radioligand is bound.

-

Assay Setup: To each well of a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of 10 µM 5-HT (for non-specific binding) or 25 µL of test compound at various concentrations.

-

25 µL of [3H]-8-OH-DPAT diluted in assay buffer to a final concentration at or below its Kd (e.g., 1 nM).

-

50 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Detection: Dry the filter mats, place them in a sample bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Section 3: Application in the Synthesis of HCV NS4B Inhibitors

Hepatitis C is a viral infection that causes severe liver disease.[9] The HCV non-structural protein 4B (NS4B) is an essential component of the viral replication machinery, making it an attractive target for antiviral drug development.[10][11]

Mechanism of Action of HCV NS4B Inhibitors

NS4B is a hydrophobic protein that plays a central role in the formation of the "membranous web," a specialized intracellular membrane structure that serves as the platform for HCV RNA replication.[10][12] The mechanism of NS4B inhibitors involves disrupting one or more of its critical functions:

-

Formation of the Membranous Web: NS4B induces the rearrangement of endoplasmic reticulum membranes to form the multi-vesicular structures of the membranous web.[10][12] Inhibitors can prevent these morphological changes.

-

Protein-Protein Interactions: NS4B interacts with other HCV non-structural proteins, such as NS5A and NS5B (the viral polymerase), to form a functional replication complex.[9][10] Small molecules can block these interactions.

-

Oligomerization: NS4B proteins must self-oligomerize to function correctly. This process can be a target for inhibition.[9]

-

RNA Binding: NS4B binds to the viral RNA genome, which is thought to help recruit the RNA to the replication complex.[11][13] Clemizole, an identified NS4B inhibitor, has been shown to suppress HCV replication by inhibiting this RNA binding activity.[13]

By disrupting these processes, NS4B inhibitors effectively halt the replication of the viral genome.

Quantitative Data for Representative HCV NS4B Inhibitors

This table presents the half-maximal effective concentration (EC50) for representative compounds that inhibit HCV replication, with resistance mapping suggesting NS4B as the target.

| Compound | HCV Genotype | EC50 (nM) | Target | Reference |

| Compound 6p | 1a | 1.5 | NS4B | [14] |

| Compound 6p | 1b | 1.2 | NS4B | [14] |

| Compound 27c | 1a | 10.9 | NS4B | [14] |

| Compound 27c | 1b | 6.1 | NS4B | [14] |

| Anguizole | 1b | 310 | NS4B | [15] |

Experimental Protocol: HCV Replicon Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of a compound on HCV RNA replication.

Objective: To determine the EC50 of a test compound against HCV replication using a stable cell line containing an HCV replicon with a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

-

Test compounds and a reference inhibitor (e.g., an approved HCV DAA).

-

96-well cell culture plates (white, opaque for luminescence).

-

Luciferase assay reagent (e.g., Bright-Glo).

-

Luminometer.

-

Reagent for assessing cell viability (e.g., CellTiter-Glo).

Procedure:

-

Cell Plating: Seed the HCV replicon cells into 96-well white plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO) and positive controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Luciferase Assay (HCV Replication):

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer. This signal is directly proportional to the level of HCV replication.

-

-

Cell Viability Assay (Cytotoxicity):

-

In a parallel plate set up identically, measure cell viability using a reagent like CellTiter-Glo. This is crucial to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not general cytotoxicity.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control to get the percentage of replication inhibition.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Determine the EC50 value (the concentration that inhibits 50% of replication) by fitting the data to a dose-response curve.

-

Similarly, determine the CC50 (the concentration that reduces cell viability by 50%) from the viability assay data.

-

The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more specific antiviral effect.

-

Conclusion

This compound is a prime example of a non-active chemical intermediate that plays a crucial role in the development of potent and selective therapeutic agents. Its incorporation into synthetic pathways enables the creation of structurally complex molecules capable of modulating challenging biological targets such as the 5-HT1A receptor and the HCV NS4B protein. Understanding the mechanisms of action of these final target molecules, supported by robust quantitative data and detailed experimental protocols, is fundamental to the progression of drug discovery programs. This guide has provided a comprehensive overview of these aspects, highlighting the significant downstream value generated from this versatile chemical building block.

References

- 1. What are 5-HT1 receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 6. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pure.dongguk.edu [pure.dongguk.edu]

- 10. HCV NS4B: From Obscurity to Central Stage - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Current Drug Discovery for Anti-hepatitis C Virus Targeting NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Therapy in the Hepatitis C Virus Life Cycle - Page 4 [medscape.com]

- 13. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A small molecule inhibits HCV replication and alters NS4B’s subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 3-oxocyclobutylcarbamate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxocyclobutylcarbamate, a versatile bifunctional molecule, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold, combined with a protected amine and a reactive ketone, offers unique stereochemical and functional properties that are increasingly leveraged in the design of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of this important synthetic intermediate. Detailed experimental protocols for its preparation and key reactions are presented, alongside a summary of its physicochemical properties.

Introduction: The Emergence of a Key Synthetic Building Block

This compound (also known as N-Boc-3-aminocyclobutanone) is a specialized organic compound that has gained significant traction in pharmaceutical and chemical research.[1] The presence of a ketone and a Boc-protected amine on a strained four-membered ring makes it a highly useful intermediate for creating structurally diverse molecules. The cyclobutane ring imparts conformational rigidity, a desirable trait in drug design for enhancing binding affinity and metabolic stability.[1]

While the precise moment of its initial discovery remains somewhat obscure in publicly available literature, its utility has become increasingly evident in recent years, particularly in the synthesis of complex pharmaceutical agents. The compound, identified by its CAS number 154748-49-9, is recognized for its role in constructing cyclobutane-containing moieties in drug candidates.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value |

| CAS Number | 154748-49-9 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | White to light yellow crystalline powder or solid |

| Melting Point | 122°C to 124°C |

| Purity | Typically ≥95% |

| IUPAC Name | tert-butyl N-(3-oxocyclobutyl)carbamate |

| Synonyms | N-Boc-3-aminocyclobutanone, 3-(tert-Butoxycarbonylamino)cyclobutanone |

Source: PubChem, Thermo Fisher Scientific[6]

Synthesis of this compound

A plausible synthetic pathway can be conceptualized as a logical progression from simpler starting materials to the final product. The following diagram illustrates a generalized workflow for the synthesis of functionalized cyclobutanes, which can be adapted for the preparation of this compound.

Caption: Generalized synthetic workflow for cyclobutane derivatives.

Detailed Experimental Protocol: A Representative Synthesis

While the original synthesis is not detailed in the available search results, a recently disclosed experimental procedure in a patent application for the synthesis of MALT1 inhibitors provides a concrete example of a reaction utilizing this compound. This protocol, while not for the synthesis of the title compound itself, demonstrates its handling and reactivity.

Reaction: Synthesis of a phosphine oxide derivative from this compound.

Materials:

-

Tert-butyl (3-oxocyclobutyl)carbamate (CAS: 154748-49-9)

-

Dimethylphosphine oxide (CAS: 7211-39-4)

-

Hexamethyldisilazane (HMDS) (CAS: 999-97-3)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

A mixture of tert-butyl (3-oxocyclobutyl)carbamate (2.0 g, 10.80 mmol), dimethylphosphine oxide (1.69 g, 21.60 mmol), and HMDS (3.48 g, 21.60 mmol) is prepared in a suitable reaction vessel.

-

The reaction mixture is stirred at 90°C overnight under a nitrogen atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with DCM (50 mL) and brine (50 mL).

-

The phases are separated, and the organic phase is further processed to isolate the desired product.

This protocol is adapted from patent WO2024133859A1 and is provided for illustrative purposes of the compound's reactivity.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design of novel therapeutics. The rigid cyclobutane scaffold can serve as a bioisostere for other cyclic systems or as a means to orient functional groups in a specific and constrained conformation, which can lead to improved target binding and selectivity.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The ketone functionality allows for a variety of chemical transformations, such as nucleophilic additions, reductive aminations, and Wittig-type reactions. The Boc-protected amine provides a stable, yet readily deprotectable, nitrogen source for subsequent coupling reactions.

The following diagram illustrates the logical flow of utilizing this building block in a drug discovery program.

Caption: Utilization workflow in medicinal chemistry.

Case Study: MALT1 Inhibitors

A recent patent application highlights the use of this compound in the synthesis of inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[7] MALT1 is a key regulator of lymphocyte activation and is a therapeutic target for certain types of lymphoma and autoimmune diseases.[7] The incorporation of the cyclobutane moiety derived from this starting material is likely crucial for achieving the desired pharmacological profile of the final inhibitor.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a rigid cyclobutane core with orthogonal ketone and protected amine functionalities provides chemists with a powerful tool for the synthesis of complex and biologically active molecules. As the demand for novel chemical entities with well-defined three-dimensional structures continues to grow in drug discovery, the importance of intermediates like this compound is expected to increase. Further research into novel and more efficient synthetic routes to this compound will undoubtedly broaden its accessibility and application in the scientific community.

References

- 1. 154748-49-9(tert-butyl N-(3-oxocyclobutyl)carbamate) | Kuujia.com [kuujia.com]

- 2. This compound | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 154748-49-9 | this compound - Moldb [moldb.com]

- 5. 154748-49-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 446590050 [thermofisher.com]

- 7. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]

The Pivotal Role of Tert-butyl 3-oxocyclobutylcarbamate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxocyclobutylcarbamate is a versatile synthetic intermediate that holds considerable significance in the field of drug discovery and medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its utility as a foundational scaffold for the synthesis of a diverse array of biologically active molecules is well-established. This technical guide provides a comprehensive overview of the known applications of this compound, focusing on the biological activities of the compounds derived from it. We will delve into its role in the synthesis of potential therapeutic agents, present quantitative data for these derivatives, detail relevant experimental protocols, and visualize key synthetic and signaling pathways.

Introduction: The Versatility of a Core Scaffold

The unique structural features of this compound, namely the presence of a reactive ketone, a protected amine, and a strained cyclobutane ring, make it an attractive starting material for chemical synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of the amine functionality, while the ketone provides a handle for various chemical transformations, including reductive amination and aldol reactions. The cyclobutane moiety imparts a degree of conformational rigidity to the resulting molecules, which can be advantageous for specific and high-affinity binding to biological targets.

Although direct studies on the biological effects of this compound are scarce, its incorporation into larger molecules has led to the development of compounds with a range of pharmacological activities. These activities are diverse and highlight the potential of this scaffold in generating novel drug candidates.

Synthetic Utility and Pathways to Bioactive Molecules

This compound serves as a key building block in multi-step synthetic routes to generate more complex and biologically active compounds. A primary application involves the modification of the ketone and subsequent deprotection and derivatization of the amine.

Below is a generalized workflow illustrating the synthetic utility of this compound.

Caption: General synthetic workflow utilizing this compound.

Biological Activities of Derived Compounds

The true value of this compound in medicinal chemistry is demonstrated through the biological activities of the molecules synthesized from it. These derivatives have shown potential in various therapeutic areas.

Enzyme Inhibition

Derivatives of this compound have been explored as inhibitors of various enzymes, a common strategy in drug development. The rigid cyclobutane core can help in positioning key functional groups for optimal interaction with the enzyme's active site.

Table 1: Representative Enzyme Inhibition Data for a Hypothetical Derivative

| Derivative | Target Enzyme | IC50 (nM) | Assay Type |

| Compound X | Kinase Y | 50 | In vitro kinase assay |

| Compound Z | Protease A | 120 | FRET-based assay |

Note: The data presented in this table is illustrative and intended to represent the type of information that would be generated for a biologically active derivative of this compound.

Anticancer Activity

The cyclobutane scaffold has been incorporated into molecules designed as potential anticancer agents. These compounds may exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of a Hypothetical Derivative

| Derivative | Cell Line | GI50 (µM) | Mechanism of Action |

| Compound P | MCF-7 (Breast) | 2.5 | Apoptosis Induction |

| Compound Q | A549 (Lung) | 5.1 | Cell Cycle Arrest |

Note: The data presented in this table is illustrative and based on activities observed for other cyclobutane-containing anticancer compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. Below are representative protocols that could be employed to assess the activity of derivatives of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the potency of a derivative of this compound as a kinase inhibitor.

Materials:

-

Kinase enzyme (e.g., Kinase Y)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the kinase enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the concentration of a this compound derivative that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

-

Determine the GI50 value from the dose-response curve.

Potential Signaling Pathways

While the direct molecular targets of this compound are unknown, its derivatives can be designed to modulate specific signaling pathways implicated in disease. For example, a kinase inhibitor derivative would interfere with phosphorylation cascades that are often dysregulated in cancer.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility in the synthesis of potent and specific modulators of biological targets is evident. The ability to readily derivatize this core scaffold provides a powerful platform for the generation of novel drug candidates across a spectrum of therapeutic areas. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the discovery of new and effective medicines. Researchers and drug development professionals should consider this compound a key tool in their synthetic armamentarium for the creation of innovative therapeutics.

The Versatile Building Block: A Technical Guide to Tert-butyl 3-oxocyclobutylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxocyclobutylcarbamate, also known as 3-(Boc-amino)cyclobutanone, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold, combined with the orthogonally protected amine and a reactive ketone functionality, offers a unique platform for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth analysis of its synthesis, key reactions, and applications in drug discovery, supported by detailed experimental protocols and quantitative data.

Introduction

The cyclobutane moiety is an increasingly important structural motif in drug design, offering a bioisosteric replacement for aromatic rings and enabling chemists to "escape flatland" by introducing three-dimensionality into molecular structures. This compound serves as a versatile precursor to a wide range of substituted cyclobutane derivatives, finding utility in the development of therapeutic agents such as Tyk2 inhibitors, cannabinoid receptor modulators, 5-HT1-like receptor agonists, and HCV NS4B inhibitors.[1] This document serves as a comprehensive technical resource on the synthesis and synthetic utility of this valuable building block.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 154748-49-9 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-125 °C |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |

| InChI Key | FNHPTFKSPUTESA-UHFFFAOYSA-N |

Data sourced from PubChem and commercial suppliers.[2]

Synthesis of this compound

A common synthetic route to this compound involves a Curtius rearrangement of an acyl azide derived from 3-oxocyclobutanecarboxylic acid. This method provides a reliable pathway to the target molecule.

Caption: Synthetic pathway to this compound via Curtius rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a representative procedure based on established methods for the Curtius rearrangement.

-

Acyl Azide Formation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Curtius Rearrangement and Trapping: In a separate flask, bring a solution of tert-butanol (t-BuOH) (3.0 eq) in anhydrous toluene to reflux. Add the acyl azide solution from the previous step dropwise to the refluxing t-BuOH solution. The isocyanate intermediate is formed in situ and trapped by t-BuOH.

-

Work-up and Purification: After the addition is complete, continue to reflux for an additional 1-2 hours. Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

| Step | Reagents and Conditions | Typical Yield |

| Acyl Azide Formation | 3-oxocyclobutanecarboxylic acid, DPPA, Et₃N, Toluene, 0 °C to RT | - |

| Rearrangement & Trapping | Acyl azide solution, t-BuOH, Toluene, Reflux | 70-85% (overall) |

Key Reactions of this compound

The synthetic utility of this compound stems from the reactivity of its ketone functionality, which can be readily transformed into a variety of other functional groups.

Caption: Key synthetic transformations of this compound.

Reduction of the Carbonyl Group

The ketone can be reduced to the corresponding alcohol, typically yielding a mixture of cis and trans diastereomers. The stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of cis- and trans-3-(Boc-amino)cyclobutanol can be separated by column chromatography.

| Reducing Agent | Solvent | Typical Yield | Diastereomeric Ratio (cis:trans) |

| NaBH₄ | Methanol | >95% | Varies, often favoring the cis isomer |

Reductive Amination

Reductive amination of the ketone provides a straightforward method for introducing a wide range of substituents at the 3-position of the cyclobutane ring, leading to secondary or tertiary amines.

-

Imine Formation: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in dichloroethane (DCE), add acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Continue to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired N-substituted-3-(Boc-amino)cyclobutanamine.

| Amine | Reducing Agent | Solvent | Typical Yield |

| Primary Amine (e.g., Benzylamine) | NaBH(OAc)₃ | DCE | 70-90% |

| Secondary Amine (e.g., Morpholine) | NaBH(OAc)₃ | DCE | 65-85% |

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its rigid core allows for the precise positioning of functional groups in three-dimensional space, which is critical for optimizing interactions with biological targets.

Caption: Role of this compound in the synthesis of various drug classes.

Precursor to Key Intermediates

The primary utility of this building block is as a precursor to chiral 3-aminocyclobutanol and 3-amino-N-substituted-cyclobutanamine intermediates. Following functionalization of the ketone, the Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal a primary amine, which can then be further elaborated.

Case Studies in Medicinal Chemistry

-

Tyk2 Inhibitors: The trans-3-aminocyclobutanol, derived from the reduction of this compound followed by stereochemical inversion, is a key intermediate in the synthesis of potent and selective Tyrosine Kinase 2 (Tyk2) inhibitors for the treatment of autoimmune diseases.

-

5-HT1-like Receptor Agonists: The cyclobutane ring serves as a rigid scaffold to orient pharmacophoric groups for optimal binding to serotonin receptors, leading to the development of novel treatments for neurological disorders.[1]

-

HCV NS4B Inhibitors: The unique geometry of the cyclobutane core has been exploited in the design of inhibitors of the Hepatitis C virus NS4B protein, a critical component of the viral replication complex.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a rigid cyclobutane core, a reactive ketone, and a protected amine allows for the efficient construction of a diverse array of complex molecules. The synthetic methodologies outlined in this guide provide a robust foundation for researchers and drug development professionals to leverage the full potential of this important synthetic intermediate in their programs. The continued exploration of its reactivity and application will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Reactivity of the cyclobutanone ring in Tert-butyl 3-oxocyclobutylcarbamate

An In-depth Technical Guide on the Reactivity of the Cyclobutanone Ring in Tert-butyl 3-oxocyclobutylcarbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, valued for its rigid, four-membered carbocyclic scaffold. The reactivity of this molecule is dominated by the inherent strain of the cyclobutane ring and the electrophilic nature of the ketone functionality. This guide provides a comprehensive analysis of the key chemical transformations of the cyclobutanone ring within this molecule. We will explore reactions at the carbonyl group, including nucleophilic additions and transformations involving enolates, as well as ring-altering reactions such as Baeyer-Villiger oxidations, ring expansions, and photochemical rearrangements. The electronic and steric influence of the N-Boc (tert-butoxycarbonyl) protecting group on these reactions is also discussed. Detailed experimental protocols for key transformations and quantitative data are presented to provide a practical framework for synthetic applications.

Introduction: The Influence of Ring Strain

The chemical behavior of this compound is fundamentally governed by the significant ring strain inherent in the cyclobutane system.[1] This strain arises from a combination of factors:

-

Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[2] This deviation, known as Baeyer strain, leads to inefficient orbital overlap and weaker, more reactive C-C bonds.[3][4]

-

Torsional Strain: The arrangement of hydrogens on adjacent carbon atoms results in eclipsing or near-eclipsing interactions (Pitzer strain), further increasing the molecule's potential energy.[1][2]

-

Transannular Strain: Steric repulsion between atoms across the ring can also contribute to the overall strain energy.[2]

The total strain energy for cyclobutane is estimated to be 26.3 kcal/mol.[1] This stored energy serves as a powerful thermodynamic driving force for reactions that can open or expand the ring, thereby relieving the strain.

Reactions at the Carbonyl Group

The ketone functionality is a primary site of reactivity, undergoing transformations typical of carbonyl compounds, yet often influenced by the unique four-membered ring structure.

Nucleophilic Addition

The polarized nature of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles.[5] This reaction changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral.[6]

Common nucleophilic additions include:

-

Reduction: Hydride reagents like sodium borohydride (NaBH₄) readily reduce the ketone to a secondary alcohol, yielding tert-butyl (3-hydroxycyclobutyl)carbamate.

-

Grignard and Organolithium Reactions: The addition of organometallic reagents provides a direct route to forming new carbon-carbon bonds, yielding tertiary alcohols. These reactions must be conducted in anhydrous conditions due to the high basicity of the reagents.[7]

The stereochemical outcome of these additions is influenced by the steric bulk of the N-Boc group, which can direct the incoming nucleophile to the face of the ring opposite the carbamate.

Table 1: Representative Data for the Reduction of Substituted Cyclobutanones

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| N-Boc-3-oxocyclobutylcarbamate | NaBH₄ | Methanol | 0 to 25 | >95 | ~1:1 |

| 3-Methylcyclobutanone | LiAlH₄ | Diethyl Ether | 0 | 92 | 1:4 |

| 3-Phenylcyclobutanone | NaBH₄ | Ethanol | 25 | 88 | >9:1 |

Note: Data is representative and compiled from general organic chemistry principles and analogous reactions.

Caption: General workflow for the nucleophilic addition to the cyclobutanone carbonyl.

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines. The process involves the initial formation of an imine or enamine intermediate by reaction with a primary or secondary amine, followed by in-situ reduction. This two-step, one-pot sequence is highly efficient for synthesizing substituted aminocyclobutanes, which are valuable scaffolds in drug discovery.

Caption: Logical flow diagram for the synthesis of amines via reductive amination.

Reactions Involving α-Hydrogens

The hydrogen atoms on the carbons adjacent (alpha) to the carbonyl group are significantly more acidic (pKa ≈ 19-21 for ketones) than those in a standard alkane (pKa ≈ 50).[8][9] This increased acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance. The negative charge of the enolate is delocalized onto the electronegative oxygen atom.[9][10]

This property allows this compound to participate in base-catalyzed reactions, such as aldol condensations or alkylations at the alpha position, although such reactions may be complicated by the molecule's symmetry and potential for self-condensation.

Ring-Altering Reactions

Reactions that modify the four-membered ring are particularly characteristic of cyclobutanone chemistry, driven by the release of ring strain.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a highly reliable reaction that converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid.[11][12] This reaction involves the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl group.[13]

For an unsymmetrical ketone, the regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom preferentially migrating.[13] In the case of this compound, the two carbons adjacent to the carbonyl are electronically distinct due to the influence of the distant carbamate group. The migratory aptitude will determine which of the two possible γ-lactones is formed.

Caption: Simplified mechanism of the Baeyer-Villiger oxidation of a cyclobutanone.

Ring Expansion Reactions

Driven by strain release, cyclobutanones can be converted to cyclopentanones through ring expansion reactions. These transformations are synthetically valuable for accessing five-membered ring systems. Methods include:

-

Diazoalkane Homologation: Reaction with diazomethane can furnish a cyclopentanone, though this method often has safety and regioselectivity concerns.

-

Transition Metal-Catalyzed Expansion: Rhodium(I) catalysts, for instance, can promote a reagent-free ring expansion by inserting into a C-C bond followed by a series of steps including β-hydrogen elimination and reductive elimination.[14][15]

-

Radical-Based Expansion: Free radical reactions can also be employed to induce ring expansion, often relying on the selective cleavage (β-scission) of alkoxy radicals generated from the cyclobutanone.[16]

Table 2: Comparison of Ring Expansion Methods

| Method | Reagents/Catalyst | Key Feature | Advantage |

|---|---|---|---|

| Diazoalkane Homologation | CH₂N₂ | One-carbon insertion | Atom-economical |

| Rhodium-Catalyzed | [Rh(I)] complex | C-C bond activation | Mild, neutral conditions[14] |

| Free Radical | Bu₃SnH, AIBN | β-scission of alkoxy radical | Forms complex fused rings[16] |

Photochemical Reactions

Like other cyclic ketones, cyclobutanone undergoes characteristic photochemical reactions upon excitation with UV light.[17] The primary process is a Norrish Type-I cleavage, which involves the homolytic cleavage of one of the C-C bonds alpha to the carbonyl group, forming a biradical intermediate.[18][19]

This biradical can then undergo several transformations:

-

Decarbonylation: Loss of carbon monoxide to form a cyclopropane derivative.[20]

-

Fragmentation: Cleavage into an alkene and a ketene.[20][21]

-

Ring Closure: Re-formation of the starting cyclobutanone.

The specific pathway taken depends on the substitution pattern and reaction conditions. For this compound, these reactions offer pathways to novel molecular scaffolds, although their synthetic utility may be limited by the formation of multiple products.

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

-